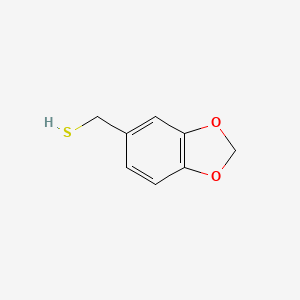

(2H-1,3-Benzodioxol-5-yl)methanethiol

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDHVNFWLPCUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562340 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34817-07-7 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2H-1,3-Benzodioxol-5-yl)methanethiol

Abstract

(2H-1,3-Benzodioxol-5-yl)methanethiol, also known by its common name piperonyl mercaptan, is an organosulfur compound featuring the pharmacologically significant 1,3-benzodioxole moiety. This functional group is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs. The introduction of a methanethiol group to this scaffold imparts a unique set of chemical properties and potential biological activities, particularly concerning metabolic enzyme interactions. This guide provides a comprehensive overview of the chemical structure, synthesis, analytical characterization, and potential applications of (2H-1,3-Benzodioxol-5-yl)methanethiol, with a focus on its relevance in the field of drug discovery and development. We will explore the causality behind synthetic strategies, detail protocols for its characterization, and discuss its role as a modulator of key metabolic enzymes like cytochrome P450.

Core Chemical Structure and Physicochemical Properties

(2H-1,3-Benzodioxol-5-yl)methanethiol belongs to the thiol class of organic compounds, characterized by the presence of a sulfhydryl (-SH) group. Its structure consists of a methylthiol group attached to the 5-position of a 1,3-benzodioxole ring system.

-

IUPAC Name: (1,3-Benzodioxol-5-yl)methanethiol

-

Common Names: Piperonyl mercaptan, 3,4-Methylenedioxybenzyl mercaptan

-

Molecular Formula: C₈H₈O₂S

-

Molecular Weight: 168.21 g/mol

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a bicyclic structure where a benzene ring is fused to a five-membered dioxole ring. This moiety is largely planar and relatively rigid, which often imparts favorable binding characteristics to target proteins. The thiol group, being the sulfur analog of an alcohol, is weakly acidic and a potent nucleophile, defining the compound's reactivity.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 168.21 g/mol | Calculated |

| XLogP3-AA | ~2.5 | Prediction based on analogs |

| Boiling Point | ~240-250 °C at 760 mmHg | Estimation based on analogs like benzyl mercaptan |

| Appearance | Colorless to pale yellow liquid | Typical for benzylic thiols[1][2] |

| Odor | Pungent, alliaceous, sulfurous | Characteristic of mercaptans[3][4] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | General property of thiols[2] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol is not widely documented in commercial catalogs, suggesting it is often prepared as needed in a laboratory setting. A robust and logical synthetic route proceeds via the nucleophilic substitution of a suitable piperonyl halide with a sulfur nucleophile. The most common precursor is piperonyl chloride (3,4-methylenedioxybenzyl chloride), which can be synthesized from the commercially available piperonal.

The conversion of the benzyl halide to the thiol is typically achieved using a reagent like sodium hydrosulfide (NaSH). This reaction is an S_N2 displacement, where the highly nucleophilic hydrosulfide anion attacks the electrophilic benzylic carbon, displacing the chloride leaving group.

Experimental Protocol: Two-Step Synthesis from Piperonyl Alcohol

This protocol outlines the synthesis starting from the readily available piperonyl alcohol.

Step 1: Synthesis of Piperonyl Chloride

The conversion of a benzylic alcohol to the corresponding chloride is a standard transformation. Using thionyl chloride (SOCl₂) is a common and effective method as the byproducts (SO₂ and HCl) are gases, which simplifies purification.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).

-

Reagents: To the flask, add piperonyl alcohol (1.0 eq). Cool the flask in an ice bath.

-

Reaction: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled alcohol.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice-water to quench the excess thionyl chloride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude piperonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol

This step involves the nucleophilic substitution of the chloride with a hydrosulfide source.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (1.5 eq) in ethanol or a mixture of ethanol and water.

-

Reaction: Add the crude piperonyl chloride (1.0 eq) from Step 1, dissolved in a minimal amount of ethanol, dropwise to the NaSH solution at room temperature.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and acidify carefully with dilute HCl to a pH of ~5-6. This protonates the thiolate to form the thiol.

-

Extraction: Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude thiol can be purified by vacuum distillation or column chromatography on silica gel.

Caution: All steps should be performed in a well-ventilated fume hood due to the stench and toxicity of thiols and the corrosive nature of thionyl chloride.[5]

Caption: Two-step synthesis of the target thiol from piperonyl alcohol.

Analytical Characterization

The structural confirmation of (2H-1,3-Benzodioxol-5-yl)methanethiol relies on standard spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative.

-

Thiol Proton (-SH): A triplet around 1.6-2.0 ppm, coupling to the adjacent methylene protons. The chemical shift of this proton can be variable and may broaden or disappear upon D₂O exchange.

-

Methylene Protons (-CH₂-SH): A doublet around 3.7 ppm, coupling to the thiol proton.

-

Dioxole Methylene Protons (-O-CH₂-O-): A sharp singlet around 5.9-6.0 ppm.

-

Aromatic Protons: Three protons on the benzene ring, appearing between 6.7-6.9 ppm. They will exhibit a characteristic splitting pattern (e.g., a singlet and two doublets or a more complex pattern) reflecting their substitution.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| -SH | 1.7 | Triplet (t) | ~7-8 Hz |

| -CH₂- | 3.7 | Doublet (d) | ~7-8 Hz |

| -O-CH₂-O- | 5.95 | Singlet (s) | N/A |

| Aromatic H | 6.7-6.9 | Multiplet (m) | N/A |

Note: These are predicted values. Actual spectra should be compared with data from similar structures like benzyl mercaptan and furfuryl mercaptan for confirmation.[6]

¹³C NMR Spectroscopy

The carbon spectrum will confirm the carbon framework.

-

Methylene Carbon (-CH₂-SH): ~28-30 ppm

-

Dioxole Methylene Carbon (-O-CH₂-O-): ~101 ppm

-

Aromatic Carbons: ~108-148 ppm (6 distinct signals)

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would be expected to show a clear molecular ion (M⁺) peak at m/z = 168. The most prominent fragment would likely be the tropylium-like cation resulting from the loss of the -SH group, at m/z = 135 (the piperonyl cation).

Infrared (IR) Spectroscopy

-

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹.

-

C-S Stretch: A weak band in the range of 600-800 cm⁻¹.

-

Aromatic C=C Stretch: Bands around 1450-1600 cm⁻¹.

-

C-O Stretch (Dioxole): Strong bands around 1040 and 1250 cm⁻¹.

Applications in Drug Development & Research

The 1,3-benzodioxole moiety is a well-known "mechanism-based inhibitor" of cytochrome P450 (CYP) enzymes.[7] These enzymes are central to the metabolism of a vast majority of clinically used drugs.[8] Inhibition of CYP enzymes can lead to significant drug-drug interactions by slowing the clearance of co-administered drugs, thereby increasing their plasma concentration and potential for toxicity.

(2H-1,3-Benzodioxol-5-yl)methanethiol is a valuable tool for researchers in drug metabolism and toxicology for several reasons:

-

CYP Inhibition Studies: It can be used as a model inhibitor to probe the active site of CYP isoforms, particularly CYP3A4 and CYP2D6.

-

Drug-Drug Interaction Screening: In early-stage drug discovery, it can serve as a reference compound in assays designed to predict the potential of new chemical entities to cause metabolic drug-drug interactions.

-

Pharmacokinetic Modulation: The principle of CYP inhibition is clinically exploited. For example, ritonavir (a CYP3A4 inhibitor) is used in low doses to "boost" the plasma levels of other antiviral drugs. Compounds like piperonyl mercaptan are investigated to understand the structural requirements for this boosting effect.

Mechanism of Cytochrome P450 Inhibition

The inhibitory activity of 1,3-benzodioxole compounds stems from their ability to be metabolized by CYP enzymes into a reactive carbene intermediate. This intermediate can then covalently bind to the heme iron or apoprotein of the enzyme, leading to its irreversible inactivation.

Caption: Mechanism of irreversible CYP450 inhibition by a 1,3-benzodioxole.

Safety and Handling

Thiols, or mercaptans, require careful handling due to their toxicity and extremely unpleasant odor.[9]

-

Toxicity: Mercaptans can be toxic if inhaled or absorbed through the skin. High concentrations can affect the central nervous system.[3][9]

-

Odor: The human nose can detect mercaptans at extremely low concentrations (parts per billion).[3] While this provides a warning of exposure, the odor can be pervasive.

-

Flammability: Lower molecular weight thiols are flammable.

Recommended Handling Procedures

-

Ventilation: Always handle (2H-1,3-Benzodioxol-5-yl)methanethiol in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Decontamination: All glassware and surfaces that come into contact with the thiol should be decontaminated before removal from the fume hood. A bleach (sodium hypochlorite) solution is effective at oxidizing and neutralizing the thiol.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

(2H-1,3-Benzodioxol-5-yl)methanethiol is a specialized chemical probe whose value lies at the intersection of synthetic chemistry and drug metabolism. Its structure combines the CYP-inhibitory 1,3-benzodioxole core with a reactive thiol handle. While not a common commercial chemical, its straightforward synthesis makes it accessible for research purposes. For scientists in drug discovery, it serves as a critical tool for understanding and predicting drug-drug interactions, ultimately contributing to the development of safer and more effective medicines. The protocols and data presented in this guide provide a foundational framework for the synthesis, characterization, and informed application of this versatile molecule.

References

-

Wikipedia. (n.d.). Methanethiol. Retrieved January 26, 2026, from [Link]

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US2950323A - Mercaptan synthesis.

-

PubMed. (2020). Chemical profile, traditional uses, and biological activities of Piper chaba Hunter: A review. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Chemistry and Biological Activity of Essential Oils from Piper Claussenianum (Piperaceae). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US2531601A - Mercaptan synthesis.

-

PubChem. (n.d.). N-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-N-methylacetamide | C20H21NO5. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 26, 2026, from [Link]

-

MDPI. (2019). Sulfoxaflor and Natural Pyrethrin with Piperonyl Butoxide Are Effective Alternatives to Neonicotinoids against Juveniles of Philaenus spumarius, the European Vector of Xylella fastidiosa. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved January 26, 2026, from [Link]

-

Biomolecules & Therapeutics. (n.d.). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved January 26, 2026, from [Link]

-

US EPA. (n.d.). Methanethiol - Substance Details - SRS. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023). Introduction to and Synthesis of Thiols for Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

StatPearls - NCBI Bookshelf. (2023). Mercaptan Toxicity. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols.

-

ResearchGate. (2017). (PDF) N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2018). Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450 | Request PDF. Retrieved January 26, 2026, from [Link]

-

Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Retrieved January 26, 2026, from [Link]

-

YouTube. (2018). Mercapta(i)n Obvious: synthesis of thiols from haloalkanes. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of New Five-Membered Hetrocyclic Compounds from 2- Furfuryl Mercaptan Derivative and Evaluation of their Biological Activity. Retrieved January 26, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl furfuryl thiol, 59303-05-8. Retrieved January 26, 2026, from [Link]

-

Perflavory. (n.d.). benzyl mercaptan, 100-53-8. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. Retrieved January 26, 2026, from [Link]

-

PMC - NIH. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Retrieved January 26, 2026, from [Link]

Sources

- 1. benzyl mercaptan, 100-53-8 [perflavory.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methanethiol - Wikipedia [en.wikipedia.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Furfuryl mercaptan(98-02-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2H-1,3-Benzodioxol-5-yl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2H-1,3-Benzodioxol-5-yl)methanethiol, also known as piperonylthiol or 3,4-methylenedioxybenzyl mercaptan, is a thiol derivative of safrole, a well-known natural product. Its unique structure, featuring the pharmacologically significant 1,3-benzodioxole moiety combined with a reactive thiol group, positions it as a compound of considerable interest in medicinal chemistry and drug development. The 1,3-benzodioxole ring is a common scaffold in numerous bioactive molecules, while the thiol group is known for its ability to interact with biological targets and participate in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, potential applications, and safety considerations for this intriguing molecule.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | (2H-1,3-Benzodioxol-5-yl)methanethiol | N/A |

| Synonyms | Piperonylthiol, 3,4-Methylenedioxybenzyl mercaptan | N/A |

| CAS Number | 34817-07-7 | N/A |

| Molecular Formula | C₈H₈O₂S | N/A |

| Molecular Weight | 168.21 g/mol | N/A |

| Appearance | Colorless liquid (predicted) | [1] |

| Odor | Strong, unpleasant, garlic-like (predicted) | [1] |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and dichloromethane; sparingly soluble in water. | [1] |

Synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol

A plausible and efficient synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol involves the nucleophilic substitution of a suitable piperonyl halide with a sulfur nucleophile. A common and effective method utilizes the reaction of piperonyl chloride with a hydrosulfide salt, such as sodium hydrosulfide (NaSH)[2][3].

Synthetic Workflow

Caption: Synthetic pathway to (2H-1,3-Benzodioxol-5-yl)methanethiol.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Methylenedioxybenzyl Chloride (Piperonyl Chloride)

This procedure is adapted from known methods for the chlorination of benzyl alcohols[4].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-methylenedioxybenzyl alcohol (piperonyl alcohol).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the flask at room temperature with stirring. An excess of thionyl chloride is typically used.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude piperonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol

This protocol is based on general methods for the synthesis of thiols from alkyl halides[2][3].

-

Reaction Setup: In a separate round-bottom flask, dissolve sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Piperonyl Chloride: Slowly add the crude piperonyl chloride from Step 1 to the sodium hydrosulfide solution with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to protonate the thiolate.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure (2H-1,3-Benzodioxol-5-yl)methanethiol.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of (2H-1,3-Benzodioxol-5-yl)methanethiol is primarily governed by the thiol (-SH) group. Thiols are known for their nucleophilicity and their susceptibility to oxidation.

-

Nucleophilic Reactions: The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile and can participate in various S-alkylation and S-acylation reactions.

-

Oxidation: The thiol group can be readily oxidized to form a disulfide bridge. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

Potential Applications in Drug Development

The combination of the 1,3-benzodioxole scaffold and the thiol functional group suggests several potential applications in drug discovery and development.

-

Enzyme Inhibition: The thiol group can act as a key interacting moiety with the active sites of various enzymes, particularly those containing metal ions or susceptible cysteine residues. The benzodioxole ring can provide additional binding interactions and influence the pharmacokinetic properties of the molecule[5][6].

-

Antioxidant and Cytoprotective Agents: Thiols are known for their antioxidant properties, and their incorporation into molecules can help mitigate oxidative stress, a key factor in many diseases[7][8].

-

Antimicrobial and Antitumor Agents: Many compounds containing the 1,3-benzodioxole moiety have demonstrated antimicrobial and antitumor activities[5][9]. The addition of a thiol group could enhance or modify these biological effects.

Analytical Characterization

| Analytical Technique | Expected Observations |

| ¹H NMR | - A singlet for the two protons of the methylenedioxy group (~5.9-6.0 ppm).- Aromatic protons on the benzodioxole ring (typically 3H, ~6.7-6.9 ppm).- A doublet for the two benzylic protons adjacent to the sulfur atom (~3.7 ppm).- A triplet for the thiol proton (~1.6 ppm), which may be broad and is D₂O exchangeable. |

| ¹³C NMR | - A signal for the methylene carbon of the dioxole ring (~101 ppm).- Aromatic carbon signals (~108-148 ppm).- A signal for the benzylic carbon (~28 ppm). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 168.- A prominent fragment ion at m/z 135 corresponding to the loss of the SH radical, forming the stable piperonyl cation.- Other fragmentation patterns characteristic of the benzodioxole ring. |

| IR Spectroscopy | - A weak S-H stretching vibration around 2550-2600 cm⁻¹.- C-H stretching vibrations for the aromatic and methylene groups.- C=C stretching vibrations for the aromatic ring (~1400-1600 cm⁻¹).- Strong C-O stretching vibrations for the dioxole ring (~1040 and 1250 cm⁻¹). |

Safety, Handling, and Storage

As with any chemical, (2H-1,3-Benzodioxol-5-yl)methanethiol should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for thiols and benzodioxole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Thiols are known for their strong, unpleasant odors, so proper containment is essential.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition. Keep the container tightly sealed to prevent oxidation and the release of odor.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(2H-1,3-Benzodioxol-5-yl)methanethiol is a molecule with significant potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations, and its unique combination of a reactive thiol group and a biologically relevant benzodioxole scaffold makes it a promising candidate for the development of novel therapeutic agents. Further research into the biological activities and material properties of this compound is warranted and is likely to uncover new and valuable applications.

References

- Google Patents. (n.d.). Method for preparation of benzyl mercaptan.

-

PubChem. (n.d.). Benzyl mercaptan. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved January 26, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3,4-methylenedioxybenzyl chloride. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of thiophenol derivatives.

-

PubMed. (1991). Effects of benzylpiperazine derivatives on the acute effects of 3,4-methylenedioxymethamphetamine in rat brain. Retrieved January 26, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesizing piperonyl chloride through continuous flow reaction.

-

National Center for Biotechnology Information. (2021). Medicinal Thiols: Current Status and New Perspectives. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2008). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum (500 MHz, d 6 -DMSO) of benzyl mercaptan.... Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2019). (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Retrieved January 26, 2026, from [Link]

-

Missouri S&T. (2020). Medicinal Thiols: Current Status and New Perspectives. Retrieved January 26, 2026, from [Link]

-

Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 3,4-Methylenedioxybenzylidene acetone. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing pharmaceutical substance based on piribedil.

-

Royal Society of Chemistry. (2021). Rapid preparation of gaseous methanediol (CH2(OH)2). Retrieved January 26, 2026, from [Link]

-

Indian Academy of Sciences. (2018). Synthetic access to thiols: A review. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 3,4-MDMA. Retrieved January 26, 2026, from [Link]

-

PubMed. (2012). Pharmacological characterization of (3-thienylidene)-3,4-methylenedioxybenzoylhydrazide: a novel muscarinic agonist with antihypertensive profile. Retrieved January 26, 2026, from [Link]

-

Semantic Scholar. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved January 26, 2026, from [Link]

-

Bruker. (n.d.). Supplementary Information. Retrieved January 26, 2026, from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 26, 2026, from [Link]

Sources

- 1. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. prepchem.com [prepchem.com]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

- 9. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-METHYLBENZYL MERCAPTAN(4498-99-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Toxicological Profile of (2H-1,3-Benzodioxol-5-yl)methanethiol

A Note on the Scope of this Document: The toxicological profile of (2H-1,3-Benzodioxol-5-yl)methanethiol has not been extensively characterized in publicly available scientific literature. This guide, therefore, adopts a structural analogue approach to build a predictive toxicological framework. By dissecting the molecule into its core functional components—the methanethiol group and the 1,3-benzodioxole moiety—we can leverage existing data on analogous compounds to postulate a probable toxicological profile for the parent molecule. This document is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future toxicological testing.

Executive Summary: A Compound of Dual Toxicological Heritage

(2H-1,3-Benzodioxol-5-yl)methanethiol is a unique chemical entity that combines two structurally and toxicologically significant motifs. The absence of direct studies necessitates a detailed examination of these components to anticipate its biological effects.

-

The Methanethiol Moiety (CH₃SH): This simple organosulfur compound is characterized by high acute toxicity, primarily targeting the central nervous system. It is a potent, foul-smelling gas that can cause respiratory distress, neurological impairment, and at high concentrations, coma and death.

-

The 1,3-Benzodioxole (Methylenedioxyphenyl or MDP) Moiety: This bicyclic structure is a well-known pharmacophore present in numerous natural and synthetic compounds. Its most prominent toxicological feature is the potent, mechanism-based inhibition of cytochrome P450 (CYP450) enzymes. This inhibition can lead to significant drug-drug interactions and alter the metabolism and toxicity of other xenobiotics. Furthermore, certain derivatives, such as safrole, are recognized as hepatocarcinogens.

This guide will systematically explore the toxicology of these two components to construct a scientifically grounded, albeit predictive, assessment of (2H-1,3-Benzodioxol-5-yl)methanethiol.

Toxicological Profile of the Methanethiol Moiety

Methanethiol, also known as methyl mercaptan, is the simplest thiol. It is a colorless, flammable gas with a distinct putrid odor.[1] While it is a natural product of metabolism, exogenous exposure can lead to significant toxicity.

Acute Toxicity and Primary Target Organs

The primary route of exposure for methanethiol is inhalation, and it is considered very toxic by this route.[2] The central nervous system is the main target of its acute toxicity.[1]

Key Acute Effects:

-

Neurological: High concentrations can lead to headache, dizziness, confusion, coma, and ultimately death.[3][4] The mechanism is thought to involve the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, which reduces ATP production.[4]

-

Respiratory: Inhalation can cause irritation to the mucous membranes of the respiratory tract, leading to coughing, wheezing, and shortness of breath.[4]

-

Hematological: A case study of a fatal acute inhalation exposure reported methemoglobinemia and hemolytic anemia.[5]

The following table summarizes the available acute toxicity data for methanethiol.

| Endpoint | Species | Route | Value | Reference |

| LC₅₀ (4 hours) | Rat | Inhalation | 675 ppm | [5] |

| LC₅₀ (2 hours) | Mouse | Inhalation | 3.3 ppm | [1] |

| LD₅₀ | Mammal | Not Specified | 60.67 mg/kg | [1] |

Toxicokinetics

While comprehensive toxicokinetic data is limited, it is inferred that methanethiol is rapidly absorbed following inhalation.[5] It is a natural substance found in blood and tissues, arising from the metabolism of methionine.[2] The liver is not considered essential for its detoxification, suggesting that metabolism by other tissues, such as blood, may be more significant.[2]

Toxicological Profile of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), group is a structural feature of many compounds, including the well-known pesticide synergist piperonyl butoxide (PBO) and the natural hepatocarcinogen safrole.[6] The toxicology of this moiety is complex and highly dependent on the other substituents on the molecule.

Inhibition of Cytochrome P450 Enzymes

A hallmark of compounds containing the MDP group is their ability to inhibit cytochrome P450 enzymes.[6][7][8] This occurs through a mechanism-based process where the methylene bridge of the benzodioxole is oxidized by CYP450, leading to the formation of a carbene intermediate. This intermediate then forms a stable, inhibitory complex with the heme iron of the enzyme.[3]

This inhibition has significant toxicological implications:

-

Drug-Drug Interactions: By inhibiting drug-metabolizing enzymes like CYP3A4, MDP-containing compounds can slow the clearance of other drugs, leading to increased plasma concentrations and potential toxicity.[9][10][11]

-

Synergistic Toxicity: This property is exploited in pesticide formulations, where PBO is added to increase the potency of insecticides by preventing their detoxification in the target insect.[6][8]

Caption: Mechanism of CYP450 inhibition by 1,3-benzodioxole moiety.

Genotoxicity and Carcinogenicity

The potential for genotoxicity and carcinogenicity is a significant concern for some 1,3-benzodioxole derivatives.

-

Safrole: This is the most studied example. Safrole is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program.[2][5] It is a weak hepatocarcinogen in rats and mice, causing liver tumors after oral administration.[2][3][5][12] The carcinogenicity of safrole requires metabolic activation of its allyl side chain to intermediates that can bind to DNA.[3] It has been shown to induce chromosome aberrations and DNA adducts in rat hepatocytes.[12]

-

Other Derivatives: Not all 1,3-benzodioxole derivatives are carcinogenic. For example, α-Methyl-1,3-benzodioxole-5-propionaldehyde was found to be not genotoxic.[13] The overall carcinogenic potential is highly dependent on the other functional groups present in the molecule.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of 1,3-benzodioxole derivatives is varied.

-

Piperonyl Butoxide (PBO): Studies have suggested that PBO may have effects on development, and an epidemiology study found a correlation between PBO exposure and reductions in neurocognitive development in children.[14]

-

Other Fragrance Ingredients: Some fragrance ingredients containing the 1,3-benzodioxole moiety have been evaluated, and for some, the systemic exposure is below the Threshold of Toxicological Concern (TTC) for reproductive toxicity.[1]

Integrated Toxicological Postulates for (2H-1,3-Benzodioxol-5-yl)methanethiol

Based on the analysis of its structural components, the following toxicological properties can be hypothesized for (2H-1,3-Benzodioxol-5-yl)methanethiol. It must be stressed that these are predictive statements and require experimental verification.

-

Acute Toxicity: The compound is likely to exhibit significant acute toxicity, particularly via inhalation, driven by the methanethiol moiety. The primary target organ would likely be the central nervous system.

-

Metabolic Inhibition: The presence of the 1,3-benzodioxole group strongly suggests that the compound will be a mechanism-based inhibitor of cytochrome P450 enzymes. This could lead to a high potential for drug-drug interactions if co-administered with other therapeutic agents.

-

Hepatotoxicity: Given the known hepatotoxicity of safrole, the potential for liver toxicity should be a key area of investigation. The metabolism of the entire molecule will determine if toxic intermediates are formed.

-

Genotoxicity and Carcinogenicity: The carcinogenic potential is uncertain. While the 1,3-benzodioxole ring is present in the carcinogen safrole, the methanethiol side chain is different from safrole's allyl group, which is critical for its carcinogenicity. Genotoxicity studies, such as the Ames test and in vitro micronucleus assay, would be essential for an initial assessment.

Proposed Experimental Workflows for Toxicological Evaluation

To definitively characterize the toxicological profile of (2H-1,3-Benzodioxol-5-yl)methanethiol, a tiered approach to testing is recommended.

Caption: Tiered experimental workflow for toxicological assessment.

Protocol: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of (2H-1,3-Benzodioxol-5-yl)methanethiol to inhibit major human CYP450 isoforms.

Methodology:

-

Preparation: Human liver microsomes are prepared and incubated with a panel of fluorescent or probe substrates specific for different CYP450 isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).

-

Incubation: The test compound is added at various concentrations to the microsome-substrate mixture. Positive control inhibitors (e.g., ketoconazole for CYP3A4) are run in parallel.

-

Reaction: The reaction is initiated by the addition of an NADPH-generating system and incubated at 37°C.

-

Termination: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).

-

Analysis: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS or fluorescence.

-

Data Interpretation: The concentration of the test compound that causes 50% inhibition (IC₅₀) of enzyme activity is calculated. A low IC₅₀ value indicates potent inhibition.

Conclusion: Data Gaps and Future Directions

The toxicological profile of (2H-1,3-Benzodioxol-5-yl)methanethiol remains uncharacterized. However, a structural analysis provides a strong basis for predicting its key hazards. The acute neurotoxicity of the methanethiol moiety and the potent CYP450 inhibition by the 1,3-benzodioxole group are likely to be the most significant toxicological properties. The potential for hepatotoxicity and genotoxicity also warrants careful investigation.

The experimental workflows outlined in this guide provide a roadmap for systematically filling the existing data gaps. Such studies are essential for any future development or risk assessment involving this compound, ensuring a comprehensive understanding of its potential impact on human health.

References

-

Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Safrole. Retrieved from [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Safrole. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Safrole – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 15th Report on Carcinogens: Safrole. In Report on Carcinogens. National Toxicology Program. Retrieved from [Link]

-

Asgari, M., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(4), 1181–1187. Retrieved from [Link]

-

Public Health Toxicology. (2021). Piperonyl Butoxide: Friend or hidden foe? Retrieved from [Link]

-

Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Journal of Toxicology and Environmental Health, Part B, 15(7), 427-443. Retrieved from [Link]

-

Chang, T. K., et al. (1994). Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. Journal of Biochemical Toxicology, 9(2), 79-86. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperonyl butoxide. Retrieved from [Link]

-

CureFFI.org. (2013). Methylenedioxyphenyl. Retrieved from [Link]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(1), 10-23. Retrieved from [Link]

-

ResearchGate. (2012). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). Piperonyl Butoxide General Fact Sheet. Retrieved from [Link]

-

Borchert, P., et al. (1973). Carcinogenic and Mutagenic Activities of Safrole, 1′-Hydroxysafrole, and Some Known or Possible Metabolites. Cancer Research, 33(3), 590-600. Retrieved from [Link]

-

Zhang, J., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(15), 4983. Retrieved from [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Food and Chemical Toxicology, 144, 111685. Retrieved from [Link]

-

ResearchGate. (2017). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Retrieved from [Link]

-

Maurer, H. H., & Kraemer, T. (1997). On the metabolism and the toxicological analysis of methylenedioxyphenylalkylamine designer drugs by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 21(5), 365-373. Retrieved from [Link]

-

UMass Division of Medical Toxicology. (2017). What is Sassafras? Retrieved from [Link]

-

Gabel, M., et al. (2020). Piperonylbutoxide and the Necessity of Toxicological Assessment of Insecticide Mixtures; a Letter to Editor. Archives of Academic Emergency Medicine, 8(1), e1. Retrieved from [Link]

-

Penn'Ty Bio. (n.d.). Pbo (piperonyl butoxide,) dangerous or not dangerous? Retrieved from [Link]

-

Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(6), 968-975. Retrieved from [Link]

-

Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

-

Rhesus Medicine. (2020, May 4). Cytochrome P450 Inducers and Inhibitors Mnemonic and Table | CYP450 SICKFACES & CRAP GPS. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Safrole - Wikipedia [en.wikipedia.org]

- 4. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylenedioxyphenyl [cureffi.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. Piperonyl butoxide - Wikipedia [en.wikipedia.org]

Methodological & Application

Grignard reaction for (2H-1,3-Benzodioxol-5-yl)methanethiol synthesis

Application Note & Protocol

Topic: Grignard Reaction for the Synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2H-1,3-Benzodioxol-5-yl)methanethiol, also known as piperonyl methanethiol, is a valuable organosulfur compound and a key building block in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals. This application note provides a comprehensive, field-proven guide for its synthesis via a Grignard reaction. The protocol leverages the reaction of a piperonylmagnesium halide with elemental sulfur, followed by an acidic workup. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to equip researchers with a robust and reproducible method for accessing this important synthetic intermediate.

Reaction Principle and Mechanism

The synthesis of thiols from organohalides via a Grignard reagent is a classic and effective method for carbon-sulfur bond formation.[1][2] The overall transformation involves three principal stages:

-

Formation of the Grignard Reagent: An organohalide, in this case, 5-(chloromethyl)benzo[d][1][3]dioxole (piperonyl chloride), reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic.[4][5] The resulting organometallic compound is piperonylmagnesium chloride. The use of anhydrous conditions is absolutely critical, as Grignard reagents are potent bases that react readily with water or other protic sources, which would quench the reagent and form the corresponding alkane.[6]

-

Nucleophilic Attack on Elemental Sulfur: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic elemental sulfur (typically the S₈ crown).[7][8] This reaction cleaves the sulfur ring to form a magnesium thiolate intermediate (R-S-MgX).

-

Acidic Workup and Protonation: The reaction mixture is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid). This step protonates the thiolate intermediate, yielding the final thiol product, (2H-1,3-Benzodioxol-5-yl)methanethiol, and water-soluble magnesium salts.[9]

The overall reaction pathway is depicted below.

Sources

- 1. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. The interaction of elemental sulfur with Grignard reagent class 12 chemistry CBSE [vedantu.com]

Application Notes and Protocols for the Thiolation of Piperonyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical transformation of piperonyl alcohol into piperonyl thiol. It is designed to offer both theoretical understanding and practical, step-by-step protocols for laboratory execution. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Piperonyl Thiol

Piperonyl thiol, also known as (3,4-methylenedioxyphenyl)methanethiol, is a valuable organosulfur compound. The introduction of a thiol (-SH) group onto the piperonyl scaffold opens up a wide array of possibilities for further chemical modification. Thiols are versatile functional groups that can participate in numerous reactions, including nucleophilic substitution, addition to electrophiles, and oxidation to disulfides. This makes piperonyl thiol a key intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry, materials science, and fragrance development. The ability to selectively introduce a sulfur-containing moiety allows for the fine-tuning of a molecule's biological activity, polarity, and binding characteristics.

Mechanistic Overview: Pathways to Thiolation

The conversion of an alcohol to a thiol is a fundamental transformation in organic synthesis. For a primary benzylic alcohol like piperonyl alcohol, several reliable methods exist. This guide will focus on two of the most robust and widely employed strategies: the Mitsunobu reaction for a two-step conversion via a thioacetate intermediate, and the direct thionation using Lawesson's reagent .

Method A: The Mitsunobu Reaction Pathway

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including thiols, with inversion of configuration.[1][2][3] In the context of thiol synthesis, the reaction typically proceeds in two steps:

-

Formation of a Thioacetate Ester: Piperonyl alcohol is reacted with thioacetic acid in the presence of a phosphine (commonly triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated in situ, allowing for nucleophilic attack by the thioacetate anion to form S-piperonyl thioacetate.

-

Hydrolysis of the Thioacetate: The resulting thioacetate is then hydrolyzed under basic conditions to yield the desired piperonyl thiol.

The overall transformation is depicted below:

Figure 1: Two-step synthesis of piperonyl thiol via the Mitsunobu reaction.

Method B: Direct Thionation with Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a versatile thionating agent capable of converting a variety of oxygen-containing functional groups into their sulfur analogs.[4][5][6][7] It provides a direct, one-pot method for the conversion of alcohols to thiols.[6] The reaction mechanism involves the formation of a thioxophosphine intermediate which facilitates the replacement of the hydroxyl group with a thiol group. While efficient, this reaction can sometimes lead to the formation of alkene byproducts through dehydration, particularly with secondary and tertiary alcohols.[6]

Figure 2: Direct one-pot synthesis of piperonyl thiol using Lawesson's reagent.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Thiols are known for their strong, unpleasant odors.

Protocol A: Mitsunobu Reaction and Hydrolysis

This two-step protocol offers a high-yielding and clean conversion of piperonyl alcohol to piperonyl thiol.

Step 1: Synthesis of S-Piperonyl Thioacetate

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Piperonyl Alcohol | 152.15 | 5.00 g | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 10.2 g | 1.2 |

| Thioacetic Acid | 76.12 | 2.7 mL | 1.1 |

| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 7.7 mL | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperonyl alcohol (5.00 g, 32.9 mmol) and triphenylphosphine (10.2 g, 38.9 mmol).

-

Dissolve the solids in 150 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thioacetic acid (2.7 mL, 36.2 mmol) to the stirred solution.

-

To this mixture, add diisopropyl azodicarboxylate (DIAD) (7.7 mL, 38.9 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Combine the fractions containing the product and evaporate the solvent to yield S-piperonyl thioacetate as a pale yellow oil.

Step 2: Hydrolysis of S-Piperonyl Thioacetate to Piperonyl Thiol

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| S-Piperonyl Thioacetate | 210.26 | (Product from Step 1) | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.6 g | ~2.0 |

| Methanol | - | 100 mL | - |

| Water | - | 25 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Dissolve the S-piperonyl thioacetate obtained from Step 1 in 100 mL of methanol in a 250 mL round-bottom flask.

-

Prepare a solution of sodium hydroxide (2.6 g, 65 mmol) in 25 mL of water and add it to the thioacetate solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by adding 1 M HCl dropwise until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude piperonyl thiol.

-

The product can be further purified by vacuum distillation if necessary. Caution: Thiols can have a strong odor. All distillation and handling should be performed in a well-ventilated fume hood.

Protocol B: Direct Thionation with Lawesson's Reagent

This one-pot method provides a more direct route to piperonyl thiol, though purification from phosphorus-containing byproducts is necessary.[4][6]

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Piperonyl Alcohol | 152.15 | 5.00 g | 1.0 |

| Lawesson's Reagent | 404.47 | 7.97 g | 0.6 |

| Anhydrous Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperonyl alcohol (5.00 g, 32.9 mmol) and Lawesson's reagent (7.97 g, 19.7 mmol).

-

Add 100 mL of anhydrous toluene to the flask.

-

Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours.

-

Monitor the reaction by TLC. The reaction is typically complete when the starting alcohol spot is no longer visible.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The thiol product is generally less polar than the starting alcohol.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield piperonyl thiol.

Characterization and Data Analysis

The identity and purity of the synthesized piperonyl thiol should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): A useful technique for monitoring the progress of the reaction and assessing the purity of the final product. The thiol product is expected to be less polar than the starting piperonyl alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.8-6.7 (m, 3H, Ar-H)

-

δ ~5.9 (s, 2H, O-CH₂-O)

-

δ ~3.6 (d, J ≈ 7.5 Hz, 2H, Ar-CH₂-SH)

-

δ ~1.7 (t, J ≈ 7.5 Hz, 1H, -SH)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~147.5 (Ar-C)

-

δ ~146.8 (Ar-C)

-

δ ~133.5 (Ar-C)

-

δ ~121.5 (Ar-CH)

-

δ ~108.3 (Ar-CH)

-

δ ~108.2 (Ar-CH)

-

δ ~101.0 (O-CH₂-O)

-

δ ~28.5 (Ar-CH₂-SH)

-

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₈O₂S, MW = 168.21 g/mol ).

-

Infrared (IR) Spectroscopy: The presence of a weak S-H stretching band around 2550-2600 cm⁻¹ is characteristic of a thiol.

Troubleshooting and Field-Proven Insights

-

Incomplete Mitsunobu Reaction: Ensure all reagents and solvents are anhydrous, as water can consume the activated intermediate. The order of addition is also crucial; add the DIAD/DEAD dropwise to the cooled solution of the other reactants.

-

Difficult Purification with Lawesson's Reagent: The phosphorus-containing byproducts from the Lawesson's reagent reaction can sometimes be difficult to separate. Thorough column chromatography is often necessary. In some cases, a pre-adsorption of the crude material onto silica gel before loading onto the column can improve separation.[8]

-

Oxidation of Thiol Product: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and base. It is advisable to work under an inert atmosphere during the final purification and storage of the product. Storing the thiol under nitrogen or argon at low temperatures can prolong its shelf life.

-

Odor Control: The stench of thiols is a practical challenge. All reactions, workups, and purifications should be conducted in a well-ventilated fume hood. Glassware and waste should be decontaminated with a bleach solution before removal from the hood.

References

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.

- Dion, A., Dubé, P., & Spino, C. (2005). Recent Advances in the Mitsunobu Reaction.

- Huang, G., & Zhao, J. (2017). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 22(11), 1889.

-

"Issues during thiol synthesis". Reddit, 2023, .

- Kayukova, L. A., Praliev, K. D., Gut'yar, V. G., & Baitursynova, G. P. (2015). Modification of Organic Compounds with Lawesson's Reagent. Russian Journal of Organic Chemistry, 51(2), 148–160.

- Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6(10), 8438-8447.

- Kramer, R. L. R. (2002). Catalytic preparation of mercaptans. Journal of the American Chemical Society, 43(4), 860-861.

- Majumdar, K. C., Biswas, A., & Mukhopadhyay, P. (2003). Carbon-Carbon Bond Formation by Radical Cyclisation: Regioselective Synthesis of Coumarin-Annulated Sulfur Heterocycles. Synthesis, 2003(15), 2385–2389.

- Nishio, T. (1993). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1, (10), 1113-1117.

- Peregrina, J. M., et al. (2009). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 5, 23.

-

"Piperidine(110-89-4) 13C NMR spectrum". ChemicalBook, .

-

"Piperine(94-62-2) 1H NMR spectrum". ChemicalBook, .

-

"Piperonyl alcohol(495-76-1) 1H NMR spectrum". ChemicalBook, .

-

"Synthesis of some 2-quinonyl piperazine derivatives". ResearchGate, .

-

"Synthesis Technique and Methods of Mercaptan Compounds". Modern Chemical Industry, 2020, [Link].

-

"Thioacetate Deprotection Procedure". Sigma-Aldrich, .

- Tsunoda, T., Kaku, H., & Itô, S. (2000). New Mitsunobu Reagents. TCI Mail, 123.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Piperine(94-62-2) 1H NMR spectrum [chemicalbook.com]

- 5. CN108752310B - Preparation method of piperonal - Google Patents [patents.google.com]

- 6. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances [mdpi.com]

- 7. Removal of Butyl Mercaptan from Gas Streams by Reactive Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10689334B2 - Method for preparing methyl mercaptan - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol

Welcome to the technical support center for the synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol, a key intermediate for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in this synthesis.

Introduction

The synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol, also known as piperonyl mercaptan, typically proceeds from the readily available starting material, piperonyl chloride. The primary challenge in this synthesis is to achieve a high yield of the desired thiol while minimizing the formation of byproducts, most notably the corresponding thioether (bis(1,3-benzodioxol-5-ylmethyl)sulfide). This guide will focus on two common and effective synthetic routes: the reaction of piperonyl chloride with a sulfur nucleophile, either through direct displacement with sodium hydrosulfide or via the formation and subsequent hydrolysis of an isothiouronium salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol.

Problem 1: Low Yield of the Desired Thiol

Low or no conversion of the starting material, piperonyl chloride.

-

Potential Cause: Insufficiently reactive nucleophile or suboptimal reaction temperature. Benzylic chlorides can undergo both SN1 and SN2 reactions, and the reaction rate is influenced by these conditions[1].

-

Solution:

-

For the Hydrosulfide Method: Ensure the sodium hydrosulfide (NaSH) is fresh and not extensively oxidized. The concentration of the hydrosulfide solution can also be critical; a concentration of around 15% has been found to be optimal for similar reactions[2].

-

For the Thiourea Method: Ensure the thiourea is of good quality. The subsequent hydrolysis of the isothiouronium salt requires a strong base like sodium hydroxide to proceed to completion.

-

Temperature Control: For the reaction with sodium hydrosulfide, a two-stage temperature profile is recommended. Start the reaction at a moderate temperature (around 50 °C) to favor the formation of the thiol and minimize the thioether byproduct. Once the reaction is substantially complete (e.g., >90% conversion), the temperature can be raised (to around 80 °C) to drive the reaction to completion[2].

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions[3]. However, for the hydrosulfide method, an aqueous system is often preferred to suppress the formation of the thioether byproduct[2].

-

Significant formation of the thioether byproduct (bis(1,3-benzodioxol-5-ylmethyl)sulfide).

-

Potential Cause: The initially formed thiolate anion can act as a nucleophile and react with another molecule of piperonyl chloride. This is a common side reaction in thiol synthesis from alkyl halides[4].

-

Solution:

-

Molar Ratio: Use a molar excess of the sulfur nucleophile (sodium hydrosulfide or thiourea) to ensure the piperonyl chloride is consumed before it can react with the product thiolate. A molar ratio of at least 1.05 to 1.5 of hydrosulfide to benzyl chloride is recommended[5].

-

Slow Addition: Add the piperonyl chloride slowly to the solution of the sulfur nucleophile. This maintains a low concentration of the electrophile, favoring the reaction with the abundant sulfur nucleophile over the newly formed thiolate.

-

Temperature Management: As mentioned, lower initial reaction temperatures (around 50 °C) can significantly reduce the rate of the second substitution reaction that forms the thioether[2].

-

Problem 2: Product Purity Issues

The final product is contaminated with the corresponding disulfide.

-

Potential Cause: Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen). This can occur during the reaction, workup, or purification[6].

-

Solution:

-

Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen[6].

-

Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

-

Acidic Workup: During the workup, washing with a dilute, non-oxidizing acid can help to protonate the thiolate and reduce its susceptibility to oxidation.

-

Storage: Store the purified thiol under an inert atmosphere, protected from light, and at a low temperature.

-

Difficulty in removing unreacted starting material or byproducts by distillation.

-

Potential Cause: The boiling points of the thiol, thioether, and any unreacted piperonyl chloride may be close, making separation by simple distillation challenging.

-

Solution:

-

Vacuum Distillation: Purification by vacuum distillation is highly recommended as it allows for distillation at lower temperatures, minimizing the risk of thermal decomposition of the thiol and potential side reactions[7][8].

-

Fractional Distillation: If boiling points are very close, a fractional distillation setup with a Vigreux or packed column can improve separation efficiency.

-

Flash Column Chromatography: For smaller scales or when distillation is not effective, flash column chromatography on silica gel can be a viable purification method. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider deoxygenating the solvents to prevent on-column oxidation[9]. It has been suggested that using acidic alumina instead of silica gel might help prevent oxidation[10].

-

Problem 3: Reaction Stalls or is Incomplete

-

Potential Cause: Poor quality of reagents, insufficient reaction time, or incorrect stoichiometry.

-

Solution:

-

Reagent Quality: Use fresh, high-purity piperonyl chloride and sulfur reagents. Piperonyl chloride can degrade over time.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

-

Stoichiometry Check: Accurately measure the amounts of all reagents. An insufficient amount of the nucleophile is a common reason for incomplete reactions.

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: the sodium hydrosulfide method or the thiourea method?

Both methods are effective for the synthesis of benzylic thiols.

-

The sodium hydrosulfide method is a more direct, one-step process. However, it can be more prone to the formation of the thioether byproduct if the reaction conditions are not carefully controlled. The use of an aqueous solution of sodium hydrosulfide is often preferred to minimize this side reaction[2].

-

The thiourea method is a two-step process that involves the formation of a stable, crystalline S-benzylisothiouronium salt intermediate, which is then hydrolyzed to the thiol[11]. This can sometimes lead to a cleaner product with fewer thioether impurities. The hydrolysis step, however, adds an extra step to the synthesis.

The choice of method may depend on the scale of the reaction, the desired purity of the final product, and the available resources.

Q2: What is the mechanism of the thiourea method?

The reaction proceeds in two main steps:

-

SN2 reaction: Thiourea acts as a nucleophile and displaces the chloride from piperonyl chloride to form an S-benzylisothiouronium salt.

-

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the thiol, urea, and a salt.

Q3: How can I confirm the identity and purity of my (2H-1,3-Benzodioxol-5-yl)methanethiol?

-

Spectroscopy: The structure can be confirmed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

-

1H NMR: Expect to see signals corresponding to the aromatic protons, the methylene protons of the benzodioxole ring, the methylene protons adjacent to the sulfur atom, and the thiol proton.

-

13C NMR: The spectrum will show distinct signals for each carbon atom in the molecule.

-

FTIR: Look for the characteristic S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm-1.

-

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the product.

-

Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the product.

Q4: Are there any specific safety precautions I should take when working with (2H-1,3-Benzodioxol-5-yl)methanethiol?

Yes, thiols are known for their strong and unpleasant odors. It is crucial to work in a well-ventilated fume hood. All glassware and waste should be decontaminated with a bleach solution before removal from the hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: Can the methylenedioxy group be affected by the reaction conditions?

The methylenedioxy group is generally stable under neutral and basic conditions. However, it can be sensitive to strong acidic conditions, which could potentially lead to cleavage of the acetal[12]. Therefore, it is important to control the pH during the reaction and workup.

Experimental Protocols

Protocol 1: Synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol via the Sodium Hydrosulfide Method

This protocol is adapted from general procedures for the synthesis of benzyl mercaptans[2].

Materials:

-

Piperonyl chloride (1 equivalent)

-

Sodium hydrosulfide hydrate (NaSH·xH2O) (1.3 equivalents)

-

Deionized water

-

Toluene or Dichloromethane (for extraction)

-

Hydrochloric acid (concentrated)

-

Sodium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Hydrosulfide Solution: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydrosulfide hydrate in deionized water to create a ~15% (w/w) solution.

-

Reaction Setup: Place the flask under a nitrogen atmosphere.

-

Addition of Acid (Optional but Recommended): To generate a hydrogen sulfide atmosphere and ensure the presence of the hydrosulfide anion, slowly add concentrated hydrochloric acid (0.2 equivalents) to the stirred sodium hydrosulfide solution.

-

Addition of Piperonyl Chloride: Slowly add piperonyl chloride (1 equivalent) to the reaction mixture at room temperature.

-

First Heating Stage: Heat the reaction mixture to 50 °C and stir vigorously for 4-6 hours, or until TLC/GC analysis indicates that approximately 90% of the piperonyl chloride has been consumed.

-

Second Heating Stage: Increase the temperature to 80 °C and continue stirring for an additional 1-2 hours to drive the reaction to completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with toluene or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol via the Thiourea Method

This protocol is based on the general synthesis of thiols from alkyl halides using thiourea[11].

Materials:

-

Piperonyl chloride (1 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (95%)

-

Sodium hydroxide (3 equivalents)

-

Deionized water

-

Hydrochloric acid (dilute)

-

Dichloromethane or ether (for extraction)

-

Sodium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Formation of the S-(1,3-Benzodioxol-5-ylmethyl)isothiouronium Chloride

-

In a round-bottom flask, dissolve thiourea (1.1 equivalents) in 95% ethanol.

-

Add piperonyl chloride (1 equivalent) to the solution.

-

Heat the mixture to reflux for 2-3 hours. The isothiouronium salt may precipitate out of the solution upon cooling.

-

Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with cold ethanol or ether to remove any unreacted starting materials. The salt can be used in the next step without further purification.

Step 2: Hydrolysis of the Isothiouronium Salt

-

In a round-bottom flask, suspend the S-(1,3-benzodioxol-5-ylmethyl)isothiouronium chloride in a solution of sodium hydroxide (3 equivalents) in water.

-

Heat the mixture to reflux for 2-4 hours. The hydrolysis can be monitored by the disappearance of the solid and the formation of an oily layer (the thiol).

-

Cool the reaction mixture to room temperature.